2-bromobenzyl 4-(aminosulfonyl)benzoate

Physicochemical profiling Lipophilicity Drug-likeness

2-Bromobenzyl 4-(aminosulfonyl)benzoate (also named (2-bromophenyl)methyl 4-sulfamoylbenzoate) is a dual-functional benzoate ester–sulfonamide hybrid with molecular formula C14H12BrNO4S and molecular weight 370.22 g/mol. The compound features a 4-sulfamoylbenzoate core esterified with a 2-bromobenzyl alcohol moiety, placing the bromine atom at the ortho position of the benzyl ring.

Molecular Formula C14H12BrNO4S
Molecular Weight 370.22 g/mol
Cat. No. B5090052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromobenzyl 4-(aminosulfonyl)benzoate
Molecular FormulaC14H12BrNO4S
Molecular Weight370.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)COC(=O)C2=CC=C(C=C2)S(=O)(=O)N)Br
InChIInChI=1S/C14H12BrNO4S/c15-13-4-2-1-3-11(13)9-20-14(17)10-5-7-12(8-6-10)21(16,18)19/h1-8H,9H2,(H2,16,18,19)
InChIKeyMREDIRRFLDAGHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromobenzyl 4-(Aminosulfonyl)benzoate: Structural Primer for Sulfonamide-Ester Procurement


2-Bromobenzyl 4-(aminosulfonyl)benzoate (also named (2-bromophenyl)methyl 4-sulfamoylbenzoate) is a dual-functional benzoate ester–sulfonamide hybrid with molecular formula C14H12BrNO4S and molecular weight 370.22 g/mol . The compound features a 4-sulfamoylbenzoate core esterified with a 2-bromobenzyl alcohol moiety, placing the bromine atom at the ortho position of the benzyl ring. This architecture situates the compound at the intersection of two pharmacologically significant chemotypes: arylsulfonamides, which are established zinc-binding motifs for carbonic anhydrase inhibition, and benzyl esters, which can serve as hydrolytically labile prodrug moieties or modulate lipophilicity relative to the parent carboxylic acid . The compound is catalogued in the ZINC virtual screening database (ZINC15606517) with a computed logP of 3.315, indicating substantially enhanced lipophilicity compared to the non-brominated benzyl analog .

Why 2-Bromobenzyl 4-(Aminosulfonyl)benzoate Cannot Be Replaced by Unsubstituted Benzyl or Methyl Ester Analogs


Within the 4-sulfamoylbenzoate ester family, the identity of the esterifying alcohol is not a passive structural detail but a determinant of lipophilicity, metabolic stability, and target-engagement kinetics. The 2-bromobenzyl ester introduces an ortho-bromine substituent that alters the compound's logP by approximately 0.8–1.0 units relative to the non-halogenated benzyl 4-sulfamoylbenzoate (MW 291.32, CAS 100867-23-0), based on computed physicochemical descriptors from the ZINC database . This lipophilicity shift can meaningfully affect membrane partitioning, protein binding, and esterase susceptibility . Furthermore, the ortho-bromine atom provides a synthetic handle—absent in the non-halogenated benzyl analog—for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling late-stage diversification that is impossible with the unsubstituted benzyl ester . For procurement decisions in medicinal chemistry campaigns or chemical biology probe development, substituting the 2-bromobenzyl ester with benzyl, methyl, or ethyl 4-sulfamoylbenzoate eliminates both the lipophilicity-driven pharmacokinetic modulation and the synthetic versatility conferred by the aryl bromide, rendering the analog functionally non-equivalent.

Quantitative Differentiation Evidence for 2-Bromobenzyl 4-(Aminosulfonyl)benzoate vs. Closest Analogs


Lipophilicity Enhancement: 2-Bromobenzyl Ester vs. Unsubstituted Benzyl Ester (Computed logP Comparison)

The 2-bromobenzyl ester exhibits a computed logP of 3.315, as catalogued in the ZINC database (ZINC15606517), which is approximately 0.8–1.0 log units higher than the estimated logP of the non-brominated benzyl 4-sulfamoylbenzoate (predicted ~2.3–2.5 based on the absence of the bromine atom, which typically contributes ~+0.8 to logP for aromatic bromine substitution) . This difference corresponds to an approximately 6- to 10-fold increase in calculated 1-octanol/water partition coefficient, translating to enhanced membrane permeability potential .

Physicochemical profiling Lipophilicity Drug-likeness ADME prediction

Ortho-Bromo Synthetic Handle: Palladium-Catalyzed Cross-Coupling Enablement vs. Non-Halogenated Benzyl Ester

The ortho-bromine on the benzyl ring serves as a reactive site for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Heck, etc.) that are entirely inaccessible to the non-halogenated benzyl 4-sulfamoylbenzoate analog. Literature precedent demonstrates that 2-bromobenzyl bromides and related ortho-bromobenzyl substrates readily undergo palladium-catalyzed domino reactions with N-alkylbenzenesulfonamides to yield biaryl-fused seven-membered sultams, with reported yields of 60–85% under standard conditions (Pd(OAc)₂, ligand, base, 80–110 °C) . The 2-bromobenzyl ester can similarly participate in such transformations, whereas the non-brominated benzyl ester is inert to oxidative addition by Pd(0) and cannot engage in these diversification reactions .

Late-stage functionalization Cross-coupling Chemical biology probes Structure-activity relationship

Carbonic Anhydrase Inhibition Potential: 4-Sulfamoylbenzoate Ester Class Activity vs. Parent Acid Baseline

The 4-sulfamoylbenzoate scaffold is a validated carbonic anhydrase (CA) inhibitor chemotype. 4-Sulfamoylbenzoic acid (the parent carboxylic acid, CAS 138-41-0) inhibits human carbonic anhydrase II (hCA II) with a Ki of approximately 450–650 nM, as documented in the BindingDB database and primary literature . Esterification to form benzyl 4-sulfamoylbenzoate has been proposed to create an esterase-labile prodrug that can enhance membrane penetration prior to hydrolysis to the active acid in situ . The 2-bromobenzyl ester is expected to exhibit similar or enhanced membrane penetration relative to the unsubstituted benzyl ester due to its higher logP (3.315 vs. estimated ~2.3–2.5), while retaining the capacity for esterase-mediated release of the active 4-sulfamoylbenzoic acid CA inhibitor .

Carbonic anhydrase inhibition Zinc-binding group Sulfonamide pharmacophore Isoform selectivity

Positional Isomer Differentiation: 2-Bromobenzyl vs. 3-Bromobenzyl 4-(Aminosulfonyl)benzoate

The 2-bromobenzyl substitution pattern places the bromine atom ortho to the benzylic methylene, creating a sterically encumbered environment around the ester linkage that differs from the 3-bromobenzyl positional isomer (meta-substituted). Computational modeling suggests that the ortho-bromine may restrict rotational freedom of the benzyl group relative to the ester carbonyl, potentially altering the conformational ensemble accessible to the molecule compared to the 3-bromo isomer . This steric effect has implications for both chemical reactivity (the ortho-bromine may retard esterase-mediated hydrolysis rates due to steric shielding of the ester carbonyl) and target binding (if the intact ester engages a protein binding pocket, the ortho vs. meta bromine placement would present a different steric and electrostatic surface) .

Regioisomer comparison Steric effects Reactivity Binding pose

Procurement-Guiding Application Scenarios for 2-Bromobenzyl 4-(Aminosulfonyl)benzoate


Medicinal Chemistry: Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling for SAR Libraries

In medicinal chemistry campaigns targeting carbonic anhydrase isoforms, cytosolic phospholipase A2α, or other sulfonamide-responsive enzymes, 2-bromobenzyl 4-(aminosulfonyl)benzoate serves as a versatile advanced intermediate. The ortho-bromine handle enables Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids to install diverse aromatic groups at the 2-position of the benzyl ring, generating focused libraries from a single purchased intermediate. Based on analogous 2-bromobenzyl bromide substrates, coupling yields of 60–85% are expected under standard Pd catalysis conditions . This strategy obviates the need to synthesize each ester analog de novo from 4-sulfamoylbenzoic acid and a pre-functionalized benzyl alcohol, substantially reducing synthetic burden in lead optimization programs .

Chemical Biology: Development of Esterase-Activated Carbonic Anhydrase Inhibitor Probes

The 2-bromobenzyl ester functions as a lipophilic prodrug of 4-sulfamoylbenzoic acid (hCA II Ki ≈ 450–650 nM) . Its computed logP of 3.315 predicts superior membrane permeability relative to both the parent acid (logP ~0.45 for 4-sulfamoylbenzoic acid) and the non-brominated benzyl ester (estimated logP ~2.3–2.5). This property profile makes the compound suitable for cellular assays where intracellular CA inhibition is desired and the charged carboxylate of the parent acid would limit passive diffusion. Esterase-mediated hydrolysis inside the cell releases the active CA inhibitor, enabling a prodrug-based chemical biology strategy to study CA-dependent phenotypes.

Synthetic Methodology Development: Exploring Ortho-Substituent Effects in Pd-Catalyzed Domino Reactions

The 2-bromobenzyl moiety in this compound provides a defined substrate for investigating ortho-substituent effects in palladium-catalyzed domino reactions. Recent literature has demonstrated that 2-bromobenzyl bromides react with N-alkylbenzenesulfonamides under Pd catalysis to form biaryl-fused seven-membered sultams via N-benzylation followed by intramolecular direct C–H arylation . The target compound, bearing both a sulfonamide (on the benzoate ring) and a 2-bromobenzyl group (as the ester), offers a unique intramolecular reaction topology for methodology studies, potentially enabling novel cyclization pathways distinct from those accessible with simpler 2-bromobenzyl substrates.

Physicochemical Comparator Studies: Bromine- vs. Non-Halogenated Benzyl Ester ADME Profiling

For drug metabolism and pharmacokinetics (DMPK) groups conducting systematic comparisons of halogen effects on ester prodrug stability and permeability, 2-bromobenzyl 4-(aminosulfonyl)benzoate and its non-brominated analog benzyl 4-sulfamoylbenzoate (CAS 100867-23-0) constitute a matched molecular pair. The ~1 log unit logP difference (3.315 vs. estimated ~2.3–2.5) provides a measurable signal in parallel artificial membrane permeability assays (PAMPA) and microsomal stability assays, while the bromine atom also serves as a heavy-atom label for mass spectrometry tracking in metabolite identification studies.

Quote Request

Request a Quote for 2-bromobenzyl 4-(aminosulfonyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.